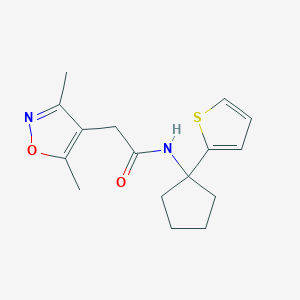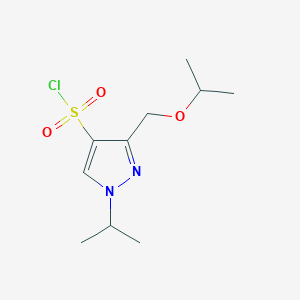
1-(2-Fluoro-5-methylpyridin-3-yl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Fluoro-5-methylpyridin-3-yl)ethanamine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as FMePyEA and has a molecular formula of C8H11FN2. In
Mecanismo De Acción
FMePyEA acts as a selective serotonin and norepinephrine reuptake inhibitor (SNRI). It binds to the SERT and NET, preventing the reuptake of serotonin and norepinephrine, respectively. This results in an increase in the concentration of these neurotransmitters in the synaptic cleft, leading to an antidepressant and anxiolytic effect. FMePyEA also inhibits the reuptake of dopamine, which may contribute to its potential use in the treatment of cocaine addiction.
Biochemical and Physiological Effects:
FMePyEA has been found to have a range of biochemical and physiological effects. It has been shown to increase the levels of serotonin, norepinephrine, and dopamine in the brain, leading to an antidepressant and anxiolytic effect. FMePyEA has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is important for neuroplasticity and the growth of new neurons. Additionally, FMePyEA has been found to have anti-inflammatory effects, which may contribute to its potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of FMePyEA is its high yield synthesis method, which makes it efficient for laboratory use. FMePyEA is also selective for the SERT and NET, making it a potential candidate for the treatment of depression and anxiety disorders. However, FMePyEA has limitations in terms of its potential use as a therapeutic agent. It has a short half-life and may require frequent dosing, and its effects on other neurotransmitters such as dopamine need to be further studied.
Direcciones Futuras
There are several future directions for research on FMePyEA. One potential direction is to study its potential use in the treatment of cocaine addiction. Further research is needed to determine the optimal dosing and frequency of administration. Another direction is to study the effects of FMePyEA on other neurotransmitters such as dopamine and gamma-aminobutyric acid (GABA). Additionally, the potential use of FMePyEA in combination with other antidepressant or anxiolytic agents should be explored. Overall, FMePyEA has the potential to be a valuable therapeutic agent for the treatment of depression, anxiety disorders, and cocaine addiction, and further research is needed to fully understand its potential.
In conclusion, 1-(2-Fluoro-5-methylpyridin-3-yl)ethanamine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential of FMePyEA as a therapeutic agent.
Métodos De Síntesis
The synthesis of FMePyEA involves the reaction of 2-fluoro-5-methylpyridine with ethylamine. The reaction is carried out in the presence of a catalyst such as palladium on carbon or Raney nickel. The product obtained is then purified using column chromatography or recrystallization. The yield of FMePyEA obtained through this method is typically high, making it an efficient synthesis method for laboratory use.
Aplicaciones Científicas De Investigación
FMePyEA has been studied extensively for its potential therapeutic applications. It has been found to have an affinity for the serotonin transporter (SERT) and the norepinephrine transporter (NET), making it a potential candidate for the treatment of depression and anxiety disorders. FMePyEA has also been studied for its potential use in the treatment of cocaine addiction, as it has been found to inhibit the reuptake of dopamine.
Propiedades
IUPAC Name |
1-(2-fluoro-5-methylpyridin-3-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FN2/c1-5-3-7(6(2)10)8(9)11-4-5/h3-4,6H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHZSRNMMAIXRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)F)C(C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-((2-chlorobenzyl)thio)-1-ethyl-3-methyl-6-(4-methylbenzyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2909110.png)




![(3-fluoropyridin-4-yl)((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2909119.png)




